molecular formula C10H13NO4 B13221654 4-Methyl-2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid

4-Methyl-2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B13221654
M. Wt: 211.21 g/mol
InChI Key: XVAYVMWUBSQVNH-UHFFFAOYSA-N
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Description

4-Methyl-2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that contains both an oxazole ring and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the tetrahydropyran moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The tetrahydropyran ring can be introduced through nucleophilic substitution reactions or by using protecting groups that are later removed under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

4-Methyl-2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid is unique due to its combination of an oxazole ring and a tetrahydropyran ring. This structural feature provides it with distinct chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

4-methyl-2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C10H13NO4/c1-6-8(10(12)13)15-9(11-6)7-2-4-14-5-3-7/h7H,2-5H2,1H3,(H,12,13)

InChI Key

XVAYVMWUBSQVNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2CCOCC2)C(=O)O

Origin of Product

United States

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